Sodium zirconate

Descripción general

Descripción

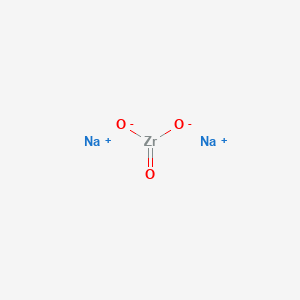

Sodium zirconate is a compound with the chemical formula 2 Na 2 O•3ZrO 2. It is a key material in a range of modern scientific and industrial applications due to its unique chemical properties and characteristics .

Synthesis Analysis

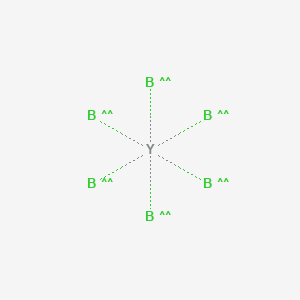

The synthesis of sodium zirconate usually involves the reaction of sodium hydroxide (NaOH) with zirconium dioxide (ZrO 2) at high temperatures . The solid-state reaction was derived from the thermal decomposition of its precursors through the thermogravimetric analysis techniques (TG) .Molecular Structure Analysis

Sodium zirconate has a molecular weight of 185.20 g/mol . Its InChI is InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; and its Canonical SMILES is [O-] [Zr] (=O) [O-]. [Na+]. [Na+] . Na2ZrO3 is reported to adopt monoclinic, hexagonal, and cubic structures .Chemical Reactions Analysis

Sodium zirconate is renowned for its high capture capacity and cyclic stability. It can effectively capture CO2 at temperatures that are found in industrial processes such as the manufacture of steel or cement . Different sodium zirconate solid solutions containing aluminum (Na 2 (Zr 1–x Al x )O 3) were synthesized via a solid-state reaction .Physical And Chemical Properties Analysis

Sodium zirconate is a white, crystalline powder that is highly stable at room temperature and under normal conditions. It is insoluble in water and most organic solvents, and it remains stable in both acidic and alkaline environments .Aplicaciones Científicas De Investigación

Carbon Dioxide (CO2) Sorption

Sodium zirconate is a widely investigated compound for its ability to capture and store CO2. It has a theoretical maximum CO2 uptake of 23.8 wt% and exhibits good cyclic stability, making it suitable for high-temperature CO2 capture applications . The CO2 capture performance is attributed to the molten salt effect, which is facilitated by the mobility of Na+ ions within the compound. This allows for the formation and migration of a carbonate layer, enabling continuous reaction with CO2 .

Structural Disorder and Phase Analysis

Research has shown that the CO2 uptake properties of Sodium zirconate are not related to its crystal structure but rather to the Na+ site occupancy differences in various samples. This has led to a reevaluation of the existence of hexagonal Sodium zirconate, with findings indicating that what was believed to be hexagonal phases may actually be structural disorders . Understanding these disorders is crucial for further development of its applications.

Nanomaterial Synthesis

Sodium zirconate can be synthesized using various methods, including hydrothermal synthesis. It’s used in the production of nanomaterials due to its physico-chemical properties. These nanomaterials find applications as nanocatalysts, nanosensors, and adsorbents . The synthesis approach significantly impacts the structure, size, shape, and morphology of the nanomaterials, which in turn affects their functionality.

Biomedical Applications

The exceptional properties of Sodium zirconate-based nanomaterials extend to biomedical applications. They are used in dentistry, drug delivery, and exhibit biological properties such as antimicrobial, antioxidant, and anticancer activities . These applications benefit from the compound’s compatibility and reactivity at the nanoscale.

Zirconium and Hafnium Extraction

Sodium zirconate plays a role in the extraction of zirconium and hafnium. It can be leached using hydrochloric acid to produce zirconium sulfate, which is then used in anion exchange processes. This is an important step in the production of these metals for various industrial applications .

CO2 Capture Mechanism Study

The study of Sodium zirconate’s CO2 capture mechanism is significant for environmental applications. It involves understanding the molten salt effect and the reaction kinetics of CO2 with the compound. This research can lead to the development of more efficient CO2 sorbents and contribute to combating climate change .

Mecanismo De Acción

Target of Action

Sodium zirconate, also known as sodium zirconium oxide (Na2ZrO3), is primarily targeted towards carbon dioxide (CO2) in the environment . It is a widely investigated mixed-metal oxide carbon dioxide (CO2) sorbent .

Mode of Action

Sodium zirconate captures CO2 using the molten salt effect . This process arises from the mobility of sodium ions (Na+) within the sodium zirconate structure . Once the Na+ on the surface of the particle reacts with CO2, a carbonate layer forms . The high mobility of Na+ within the particle allows for further reactions between the carbonate layer and the inner core . The carbonate layer can then “migrate” toward the core of the particle to enable further reaction between CO2 and Na+ on the surface .

Biochemical Pathways

The biochemical pathways affected by sodium zirconate primarily involve the sequestration of CO2 . The process of CO2 sequestration involves absorption, adsorption, cryogenic distillation, and membrane separation techniques . Sodium zirconate plays a crucial role in this process by acting as a CO2 sorbent .

Result of Action

The primary result of sodium zirconate’s action is the reduction of CO2 levels in the environment . It achieves this by binding to CO2 molecules and forming a carbonate layer . This process is facilitated by the high mobility of Na+ within the sodium zirconate structure .

Action Environment

The action of sodium zirconate is influenced by environmental factors such as temperature . Sodium zirconate can take up CO2 across a wide temperature range (150 °C to 800 °C) .

Propiedades

IUPAC Name |

disodium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDUMBPDRMZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

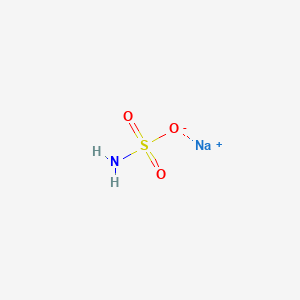

Canonical SMILES |

[O-][Zr](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium zirconate | |

CAS RN |

12201-48-8 | |

| Record name | Zirconate (ZrO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.